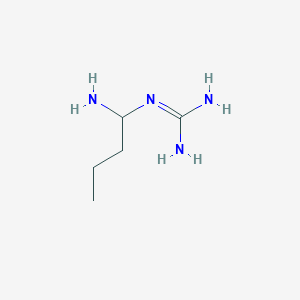
4-(Aminobutyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter and Neuromodulator Effects
Agmatine ([4-(Aminobutyl)guanidine]) has been explored for its neurotransmitter and neuromodulator roles. It binds to alpha2-adrenoceptors, imidazoline, and N-methyl-D-aspartate receptors, and is also a nitric oxide synthase inhibitor. In studies involving rats, agmatine demonstrated an ability to modulate behavioral responses to nicotine, specifically inhibiting nicotine-induced conditioned hyperlocomotion, though it did not significantly affect locomotor, sensitizing, or subjective effects of nicotine. This suggests a potential role for agmatine in modulating certain types of drug addiction and its related behaviors, although it did not substitute for the training dose of nicotine in rats trained to discriminate nicotine from saline, indicating a complex interaction profile with the nervous system (Zaniewska et al., 2008).
Cardiovascular Effects
Guanabenz (2,6 dichlorobenzylidene amino guanidine acetate), a compound related to 4-(Aminobutyl)guanidine, has been studied for its antihypertensive effects. The compound seems to work by stimulating central alpha adrenergic receptors and blocking peripheral adrenergic neurons, showing efficacy in reducing blood pressure in hypertensive patients without causing significant side effects such as postural hypotension or tachycardia (Shah et al., 1976).
Eigenschaften
Produktname |
4-(Aminobutyl)guanidine |
|---|---|
Molekularformel |
C5H14N4 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-(1-aminobutyl)guanidine |
InChI |
InChI=1S/C5H14N4/c1-2-3-4(6)9-5(7)8/h4H,2-3,6H2,1H3,(H4,7,8,9) |
InChI-Schlüssel |
ZZZRWRUUWKBDCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N)N=C(N)N |
Synonyme |
1 Amino 4 guanidinobutane 1-Amino-4-guanidinobutane 4-(Aminobutyl)guanidine Agmatine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



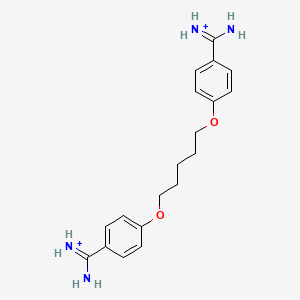
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
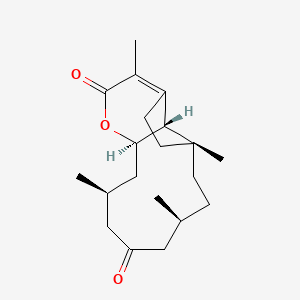
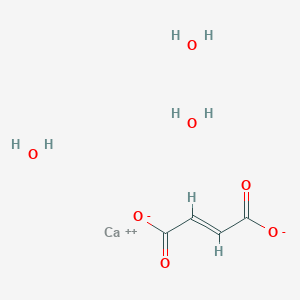


![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)

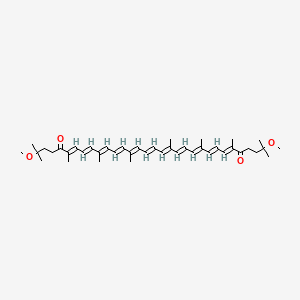
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)

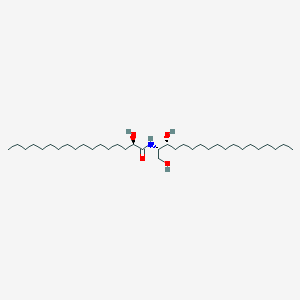
![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)